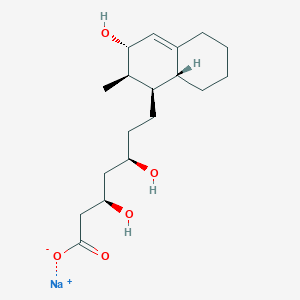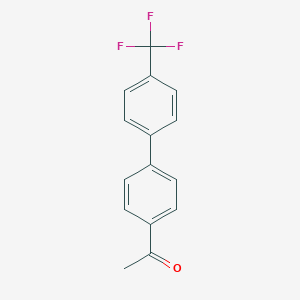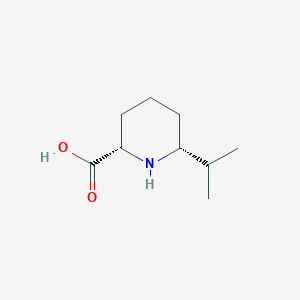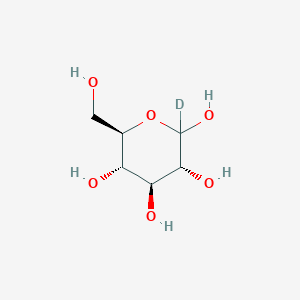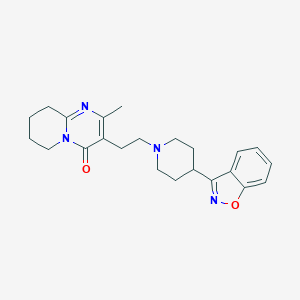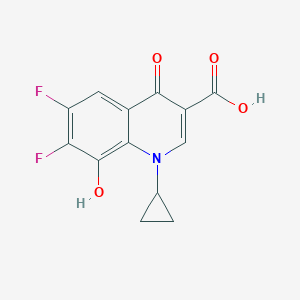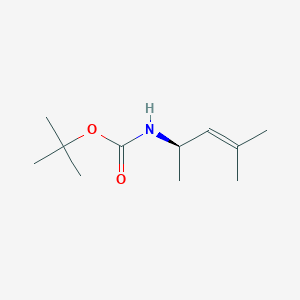
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI), commonly known as Isopropenyl methylcarbamate (IPMC), is a carbamate insecticide that is widely used in agriculture and public health programs. IPMC is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. The chemical formula for IPMC is C9H17NO2, and its molecular weight is 171.24 g/mol.
作用机制
The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of AChE, which leads to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system. This results in the disruption of normal physiological processes, including muscle contraction, respiration, and heart function. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic to insects and other arthropods, but it can also affect non-target organisms, including humans and other mammals.
生化和生理效应
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can cause a range of biochemical and physiological effects in organisms that are exposed to it. These effects include the inhibition of AChE activity, the accumulation of acetylcholine at the synapse, the overstimulation of the nervous system, and the disruption of normal physiological processes. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also cause oxidative stress, DNA damage, and apoptosis in cells, leading to tissue damage and organ dysfunction.
实验室实验的优点和局限性
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages and limitations for use in laboratory experiments. Its insecticidal properties make it a useful tool for studying the nervous system and the effects of AChE inhibition. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also be used to test the efficacy of other insecticides and to develop new insecticide formulations. However, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic and can pose a risk to researchers and other laboratory personnel. Careful handling and disposal procedures are necessary to prevent exposure and contamination.
未来方向
There are several future directions for research on Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its applications. One area of research is the development of safer and more effective insecticides that target specific pests and minimize the risk to non-target organisms. Another area of research is the investigation of the biochemical and physiological effects of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) on different organisms and the development of new therapies for Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) poisoning. Additionally, research is needed to understand the environmental fate and transport of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its potential impact on ecosystems and human health.
合成方法
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be synthesized by the reaction of isopropenyl alcohol and methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and a pressure of 1-2 atm. The yield of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be improved by using a higher concentration of reactants, a longer reaction time, and a better catalyst.
科学研究应用
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its insecticidal properties and its mechanism of action. It is known to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is essential for the normal functioning of the nervous system. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) binds to the active site of AChE and prevents the hydrolysis of acetylcholine, leading to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system.
属性
CAS 编号 |
158300-08-4 |
|---|---|
产品名称 |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-4-methylpent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m1/s1 |
InChI 键 |
YLHOUQYHGGRZBH-SECBINFHSA-N |
手性 SMILES |
C[C@H](C=C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
同义词 |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



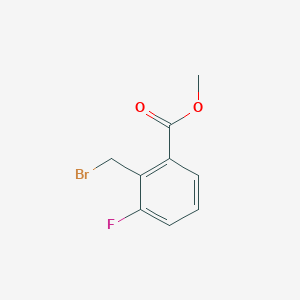
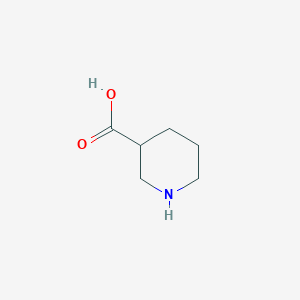
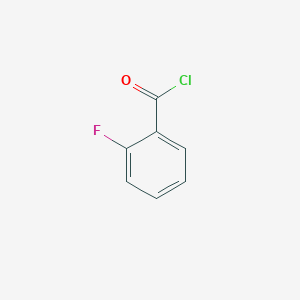
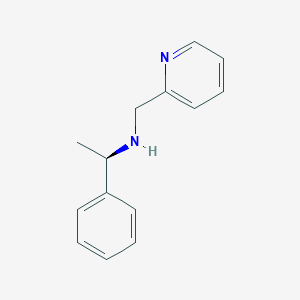
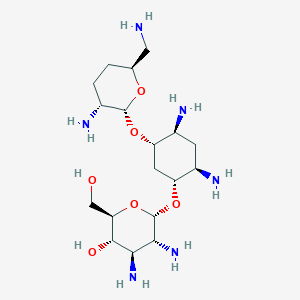
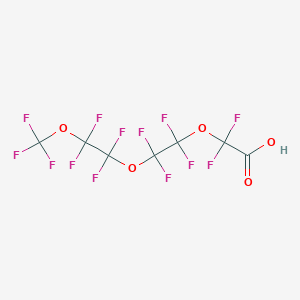
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
